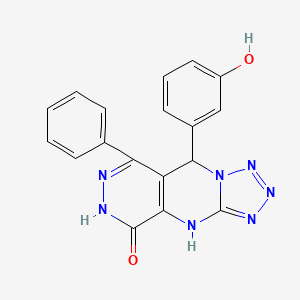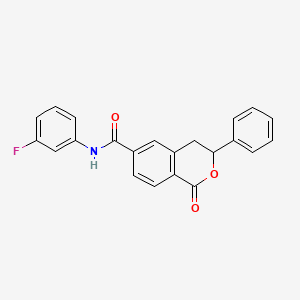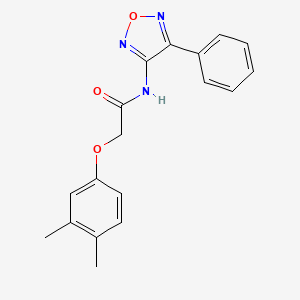
N-(2,4-difluorophenyl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a difluorophenyl group, an ethoxy group, and a carboxamide group attached to the indole ring
准备方法
The synthesis of N-(2,4-difluorophenyl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a difluorophenylboronic acid and a halogenated indole derivative.
Ethoxy Group Addition: The ethoxy group can be introduced through an alkylation reaction using an ethyl halide in the presence of a base.
Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions.
Industrial production methods for this compound would involve optimizing these reaction conditions to achieve high yields and purity, often using continuous flow reactors and automated synthesis platforms.
化学反应分析
N-(2,4-difluorophenyl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
N-(2,4-difluorophenyl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anticancer, antiviral, and anti-inflammatory properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzyme inhibition and receptor binding.
Chemical Biology: The compound is utilized in chemical biology research to probe cellular processes and understand the mechanisms of action of related compounds.
Industrial Applications: It may be used in the development of new materials, agrochemicals, and other industrial products due to its unique chemical properties.
作用机制
The mechanism of action of N-(2,4-difluorophenyl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation, apoptosis, or other cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
相似化合物的比较
N-(2,4-difluorophenyl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound has a similar difluorophenyl group but differs in the core structure and functional groups.
N-(2,4-difluorophenyl)-2’,4’-difluoro-4-hydroxybiphenyl-3-carboxamide: This compound has additional fluorine atoms and a different core structure, leading to distinct biological activities.
4-(Aminosulfonyl)-N-[(2,4-difluorophenyl)methyl]-benzamide: This compound contains a sulfonyl group and a different core structure, resulting in unique chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and the indole core, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C18H16F2N2O2 |
|---|---|
分子量 |
330.3 g/mol |
IUPAC 名称 |
N-(2,4-difluorophenyl)-5-ethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C18H16F2N2O2/c1-3-24-13-5-7-16-11(8-13)9-17(22(16)2)18(23)21-15-6-4-12(19)10-14(15)20/h4-10H,3H2,1-2H3,(H,21,23) |
InChI 键 |
DJOXAILXMCMZRV-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NC3=C(C=C(C=C3)F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chloro-2-methylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11380357.png)
![4-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11380367.png)
![5'-Bromo-1'-ethyl-5-methyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1(3,7)]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B11380375.png)
![2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide](/img/structure/B11380381.png)
![Dimethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11380386.png)

![8-(3-fluorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11380401.png)
![1-[(2,6-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine](/img/structure/B11380419.png)
![N-(3-chloro-4-methylphenyl)-3-(phenoxymethyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11380422.png)


![N-[4-(dimethylamino)phenyl]-5-ethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11380431.png)
![ethyl 2-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11380445.png)

